molecular formula C16H13N5O B4507971 1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Cat. No.: B4507971
M. Wt: 291.31 g/mol
InChI Key: IZYDYTNVBOLSRW-UHFFFAOYSA-N
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Description

1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a useful research compound. Its molecular formula is C16H13N5O and its molecular weight is 291.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.11201006 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to "1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole" involves various chemical reactions that provide insights into their complex structures and potential applications. For instance, the synthesis of 1,3,4-oxadiazoles and pyridopyridazines through the condensation of cyanoacetohydrazide with diethyl monoimidic malonate illustrates the chemical versatility of these compounds (Elnagdi et al., 1988). Additionally, the development of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]- pyridin-7-yl)-1,3,4-oxadiazole derivatives showcases the potential for creating diverse chemical entities with varying properties (Ge et al., 2014).

Biological Activity and Applications

The derivatives of "this compound" have been explored for their biological activities, demonstrating their potential in medicinal chemistry and drug design. For instance, the synthesis and evaluation of antimicrobial activity of new azole, diazole, and triazole derivatives based on p-aminobenzoic acid, which include benzimidazole and oxadiazole moieties, indicate significant bactericidal activity against various microbial strains (Sapijanskaitė-Banevič et al., 2021). Similarly, the design and synthesis of benzimidazole analogs endowed with oxadiazole as selective COX-2 inhibitors highlight their relevance in developing new anti-inflammatory drugs (Rathore et al., 2014).

Corrosion Inhibition

Research on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid provides insights into their practical applications in protecting industrial materials. The study of 1,3,4-oxadiazole derivatives demonstrates their effectiveness as corrosion inhibitors, revealing their potential in material science and engineering (Ammal et al., 2018).

Properties

IUPAC Name

3-[2-(benzimidazol-1-yl)ethyl]-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-2-6-14-13(5-1)18-11-21(14)9-7-15-19-16(22-20-15)12-4-3-8-17-10-12/h1-6,8,10-11H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYDYTNVBOLSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.